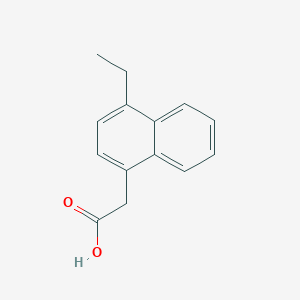
(2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide: is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide typically involves the reaction of naphthalen-1-ylamine with an appropriate oxime precursor under controlled conditions. One common method involves the use of sodium hydroxide as a base in a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and elimination to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive oxime group.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparaison Avec Des Composés Similaires
(2Z,4E)-2,4-dienamides: These compounds share a similar oxime functionality and are used in the synthesis of biologically active molecules.
(2Z)-2-cyano-3-hydroxybut-2-enamides: These compounds also contain an oxime group and are used in medicinal chemistry.
Uniqueness: (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide is unique due to its naphthalene ring system, which imparts specific electronic and steric properties. This makes it particularly useful in applications where aromaticity and rigidity are desired, such as in the design of enzyme inhibitors and functional materials.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H10N2O2/c15-12(8-13-16)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8,16H,(H,14,15)/b13-8- |
Clé InChI |
HMDIGANJRVGLLN-JYRVWZFOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=N\O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
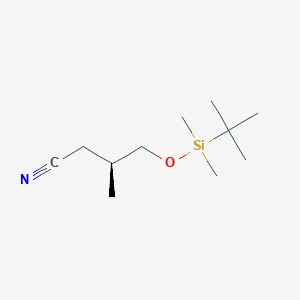
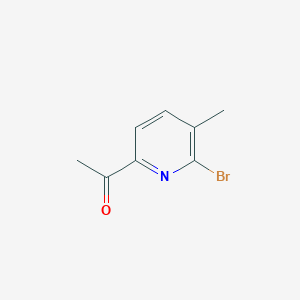



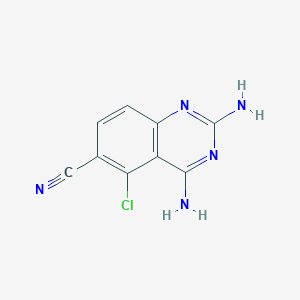
![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)

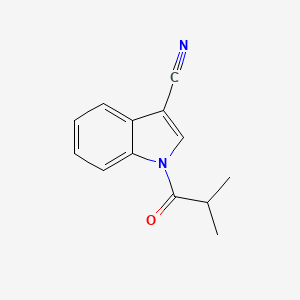
![N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11888378.png)
